ETHYL 2-[(4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL)OXY]-2-PHENYLACETATE
Overview
Description
ETHYL 2-[(4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL)OXY]-2-PHENYLACETATE is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound is characterized by the presence of a chromen-2-one core structure, which is a fused benzene and α-pyrone ring system, along with various substituents that enhance its chemical and biological properties .
Preparation Methods
The synthesis of ETHYL 2-[(4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL)OXY]-2-PHENYLACETATE typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-2H-chromen-2-one and 4-chlorobenzoyl chloride.
Reaction Conditions: The reaction is carried out in dichloromethane with a slight excess of triethylamine at 20°C for 1 hour.
Purification: The resulting product is purified by flash chromatography on silica gel using dichloromethane as the eluent.
Chemical Reactions Analysis
ETHYL 2-[(4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL)OXY]-2-PHENYLACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituent.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
ETHYL 2-[(4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL)OXY]-2-PHENYLACETATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of ETHYL 2-[(4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL)OXY]-2-PHENYLACETATE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
ETHYL 2-[(4-BUTYL-6-CHLORO-2-OXO-2H-CHROMEN-7-YL)OXY]-2-PHENYLACETATE can be compared with other coumarin derivatives such as:
7-Hydroxycoumarin: Known for its use in fluorescent probes and anticancer research.
4-Methylcoumarin: Exhibits antimicrobial and anti-inflammatory activities.
1-Aza Coumarins: Studied for their potential as antibiotics due to their ability to inhibit bacterial DNA gyrase.
The uniqueness of this compound lies in its specific substituents, which enhance its biological activity and make it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 2-(4-butyl-6-chloro-2-oxochromen-7-yl)oxy-2-phenylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClO5/c1-3-5-9-16-12-21(25)28-19-14-20(18(24)13-17(16)19)29-22(23(26)27-4-2)15-10-7-6-8-11-15/h6-8,10-14,22H,3-5,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQFEOJEZVSXCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(C3=CC=CC=C3)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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